2-Fluorobenzyl bromide (CAS 446-48-0) is a highly reactive, mono-fluorinated benzylic alkylating agent widely utilized in organic synthesis, medicinal chemistry, and materials science[1]. Featuring an electrophilic bromomethyl group and an ortho-substituted fluorine atom, this compound serves as a critical building block for introducing the 2-fluorobenzyl moiety into complex molecular architectures [2]. In procurement and process chemistry, it is valued for its excellent leaving-group kinetics—significantly outperforming corresponding benzyl chlorides—and its ability to participate in high-yielding N-, O-, and C-alkylations, phase-transfer catalyst synthesis, and continuous-flow organozinc formations [1].
Substituting 2-fluorobenzyl bromide with generic alternatives, such as unsubstituted benzyl bromide, 4-fluorobenzyl bromide, or 2-chlorobenzyl chloride, fundamentally alters both process dynamics and final product performance[1]. In synthetic workflows, the bromide leaving group is essential for achieving rapid reaction kinetics and high conversions at lower temperatures, whereas benzyl chlorides often require harsh activation or extended reaction times [2]. Furthermore, the ortho-fluorine atom introduces specific steric and electronic effects that dictate the conformation of the resulting molecule, influence SN2 reaction rates, and provide unique metabolic blocking properties in pharmaceutical applications [3]. Using a para-fluoro or unsubstituted analog will fail to replicate these critical ortho-specific interactions, while using a chloride analog will severely depress alkylation yields and continuous-flow processability [2].
In continuous flow synthesis of organozinc reagents, benzyl bromides exhibit significantly higher reactivity than their chloride counterparts. 2-Fluorobenzyl bromide undergoes rapid, complete conversion to the corresponding organozinc intermediate without the need for chemical activation of the zinc bed, achieving yields >90% at high flow rates (e.g., 1.3 min residence time) [1]. In contrast, 2-chlorobenzyl chloride and other benzyl chlorides show sluggish initiation and low conversion under identical mechanical activation conditions [1].
| Evidence Dimension | Organozinc formation reactivity in continuous flow |
| Target Compound Data | Rapid initiation, >90% yield, complete conversion |
| Comparator Or Baseline | 2-Chlorobenzyl chloride (Slow/no initiation without chemical activation) |
| Quantified Difference | >90% yield vs low/negligible conversion without chemical activation |
| Conditions | 0.5 M solution, mechanical zinc activation, continuous flow reactor |
Enables highly efficient, continuous-flow manufacturing of sensitive organozinc reagents without requiring hazardous chemical zinc activation steps.
When utilized as an alkylating agent for amide-based cinchona alkaloid phase-transfer catalysts, 2-fluorobenzyl bromide demonstrates superior reaction efficiency compared to its chlorinated analog [1]. Under standardized conditions (1.0 mmol scale), alkylation with 2-fluorobenzyl bromide achieved a 97% yield of the target catalyst. In a direct head-to-head comparison, substitution with 2-chlorobenzyl bromide resulted in a lower yield of 92%[1].
| Evidence Dimension | Isolated yield of N-alkylated cinchona alkaloid |
| Target Compound Data | 97% isolated yield |
| Comparator Or Baseline | 2-Chlorobenzyl bromide (92% isolated yield) |
| Quantified Difference | 5% absolute increase in isolated yield |
| Conditions | 1.0 mmol scale, CH2Cl2/aqueous base biphasic system |
For the synthesis of high-value, complex chiral catalysts or APIs, the 2-fluoro analog provides superior alkylation efficiency, minimizing unreacted starting material and simplifying purification.
The synthesis of benzyl azides via SN2 displacement with sodium azide highlights the specific steric impact of the ortho-fluorine atom [1]. Reaction of 2-fluorobenzyl bromide with NaN3 yields the corresponding 2-fluorobenzyl azide in 75% yield. In contrast, the less sterically hindered 4-fluorobenzyl bromide and unsubstituted benzyl bromide achieve higher yields of 85% and 90%, respectively, under identical conditions [1].
| Evidence Dimension | Isolated yield of benzyl azide via SN2 displacement |
| Target Compound Data | 75% isolated yield |
| Comparator Or Baseline | 4-Fluorobenzyl bromide (85% yield); Benzyl bromide (90% yield) |
| Quantified Difference | 10-15% lower yield due to ortho-steric hindrance |
| Conditions | Acetone/H2O (4:1), NaN3, room temperature, 24 h |
Procurement and process chemists must account for the ortho-steric hindrance by optimizing reaction times or nucleophile equivalents when generating click-chemistry precursors.
2-Fluorobenzyl bromide is highly effective for the late-stage N-alkylation of complex heterocyclic scaffolds, such as dihydropyridones used as TGR5 receptor agonists [1]. In the synthesis of these advanced pharmaceutical intermediates, alkylation with 2-fluorobenzyl bromide afforded the target compound in an exceptional 95% yield. This performance is practically identical to 2-chlorobenzyl bromide (96% yield), demonstrating that the ortho-fluoro group does not compromise the excellent leaving-group kinetics of the benzylic bromide during critical late-stage couplings [1].
| Evidence Dimension | Isolated yield in late-stage dihydropyridone N-alkylation |
| Target Compound Data | 95% isolated yield |
| Comparator Or Baseline | 2-Chlorobenzyl bromide (96% isolated yield) |
| Quantified Difference | Statistically equivalent (1% absolute difference) |
| Conditions | 0.25 mmol alkyl halide, basic conditions, general alkylation procedure |
Confirms that 2-fluorobenzyl bromide is a highly reliable, high-yielding electrophile for introducing the 2-fluorobenzyl pharmacophore in late-stage drug discovery.
Where this compound is the right choice for generating highly reactive organozinc reagents in continuous flow systems, leveraging its rapid initiation and >90% conversion rates without requiring hazardous chemical zinc activation [1].
Where this compound is the right choice for the N-alkylation of cinchona alkaloids, providing superior yields compared to chlorinated analogs in the development of advanced chiral catalysts [2].
Where this compound is the right choice for synthesizing ortho-fluorinated benzyl azides, provided that process chemists account for the slight ortho-steric hindrance during the SN2 displacement step [3].
Where this compound is the right choice for introducing the 2-fluorobenzyl pharmacophore into complex heterocyclic scaffolds (e.g., TGR5 agonists), ensuring >95% yields in critical late-stage N-alkylation steps [4].
Corrosive;Irritant